

Application of γ -Glu-Leu in Taste Modulation Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: *Glu-Glu-Leu*

Cat. No.: *B3248777*

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The dipeptide γ -glutamyl-leucine (γ -Glu-Leu) has emerged as a significant molecule in the field of taste modulation. Primarily recognized for its "kokumi" taste contribution, γ -Glu-Leu, while nearly tasteless on its own, enhances the perception of other tastes, particularly umami and saltiness. This attribute makes it a molecule of interest for the food industry in developing flavor-enhanced and sodium-reduced products, as well as for researchers studying taste receptor mechanisms.

These application notes provide a comprehensive overview of the use of γ -Glu-Leu in taste modulation studies, complete with detailed experimental protocols for sensory evaluation, in vitro cell-based assays, and in vivo animal studies.

Overview of γ -Glu-Leu and its Taste Modulating Properties

γ -Glu-Leu is a naturally occurring dipeptide found in various foods, including beans.^{[1][2]} It is a key contributor to the "kokumi" sensation, a Japanese term that describes a rich, full-bodied, and mouth-filling taste that is distinct from the five basic tastes (sweet, sour, salty, bitter, and umami). The primary mechanism of action for γ -Glu-Leu and other kokumi peptides is the activation of the calcium-sensing receptor (CaSR), which is expressed in taste bud cells.^[3] Additionally, studies have shown that γ -Glu-Leu can synergistically enhance the umami taste

by interacting with the T1R1/T1R3 umami taste receptor.[4][5] This dual-action mechanism makes it a versatile tool for taste modulation.

Key Applications:

- **Umami Enhancement:** Amplifying the savory taste of monosodium glutamate (MSG) and other umami substances.
- **Saltiness Enhancement:** Increasing the perception of saltiness, allowing for sodium reduction in food products.[6]
- **Overall Flavor Improvement:** Contributing to a more complex and long-lasting flavor profile in various food matrices.[7][1][2]

Quantitative Data on Taste Modulation by γ -Glu-Leu

The following tables summarize the quantitative data from various studies on the taste-modulating effects of γ -Glu-Leu and related compounds.

Table 1: Taste Thresholds of γ -Glutamyl Peptides

Compound	Threshold in Water (mmol/L)	Threshold in Savory Matrix (e.g., chicken broth) (mmol/L)	Sensory Quality in Water
γ -Glu-Leu	3.3 - 9.4	Significantly lower	Faint astringent sensation[7][1][2]
γ -Glu-Val	3.3 - 9.4	Significantly lower	Faint astringent sensation[7][1][2]
γ -Glu-Cys- β -Ala	3.3 - 9.4	Decreased by a factor of 32 in a binary mixture of glutamic acid and sodium chloride	Faint astringent sensation[7][1][2]

Table 2: Umami Enhancement by γ -Glutamyl Peptides in the Presence of MSG

Peptide Combination	Concentration Range (mM, 1:1 ratio with MSG)	Increase in Umami Taste Score (times)	Increase in Cholecystokinin (CCK) Secretion (%)
γ -Glu-Leu + MSG	1 - 15	$0.218 \pm 0.015 - 1.216 \pm 0.031$	$41.41 \pm 6.46 - 201.16 \pm 12.91$ [5]
γ -Glu-Val + MSG	1 - 15	$0.218 \pm 0.015 - 1.216 \pm 0.031$	$41.41 \pm 6.46 - 201.16 \pm 12.91$ [5]
γ -Glu- γ -Glu-Val + MSG	1 - 15	$0.218 \pm 0.015 - 1.216 \pm 0.031$	$41.41 \pm 6.46 - 201.16 \pm 12.91$ [5]

Experimental Protocols

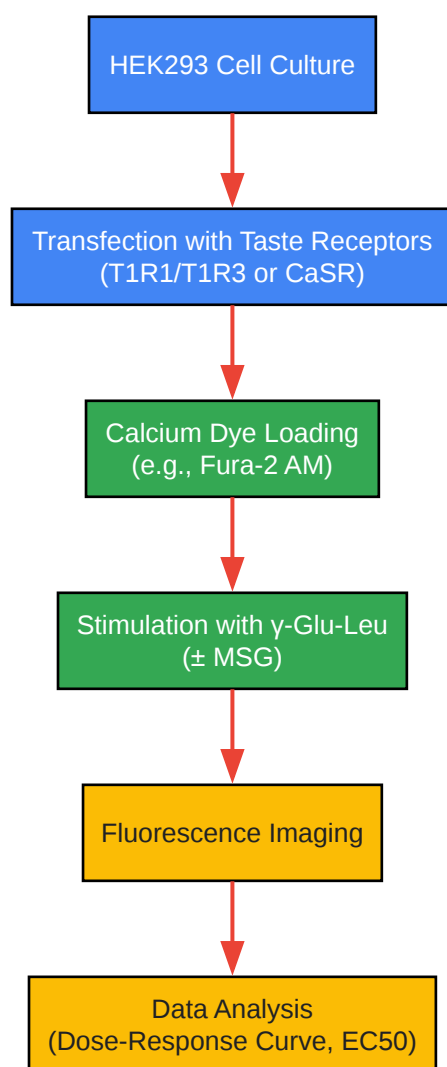
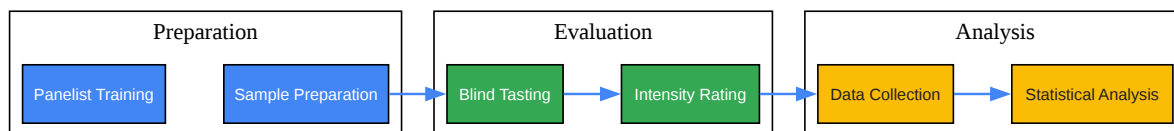
Sensory Evaluation of Taste Modulation

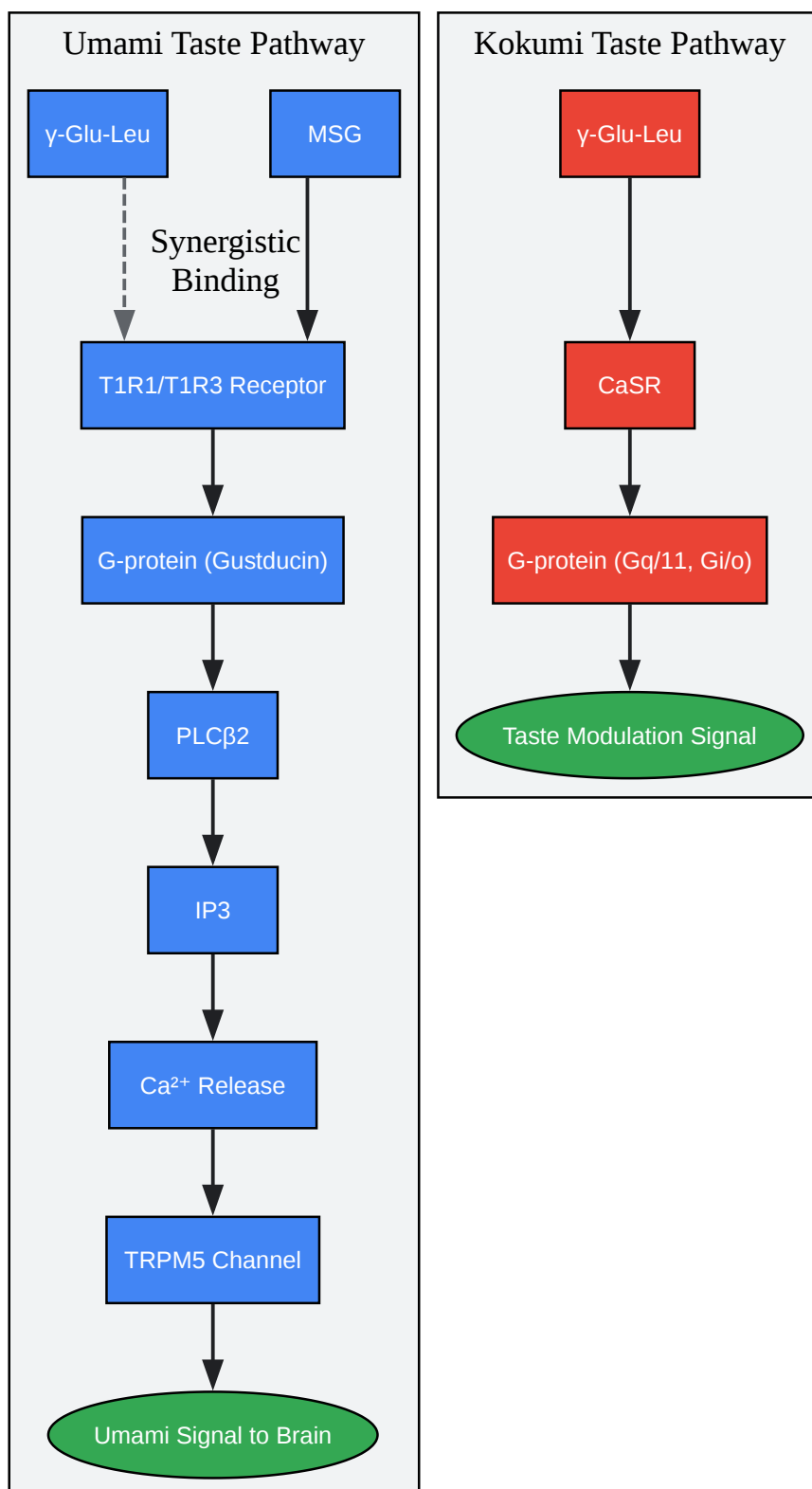
Objective: To quantify the effect of γ -Glu-Leu on the perception of umami and saltiness in human subjects.

Methodology: Quantitative Descriptive Analysis (QDA)

- Panelist Selection and Training:
 - Recruit 10-15 panelists who are non-smokers and have good sensory acuity.
 - Train panelists to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) and the kokumi sensation (mouthfulness, thickness, and continuity).
 - Use standard solutions of sucrose, citric acid, sodium chloride, caffeine, and MSG for basic taste training. For kokumi training, use a baseline chicken or vegetable broth with and without the addition of a known kokumi substance like glutathione or γ -Glu-Val-Gly.[8]
- Sample Preparation:

- Umami Enhancement: Prepare a baseline umami solution (e.g., 0.5% MSG in deionized water or a simple chicken broth). Prepare test samples by adding varying concentrations of γ -Glu-Leu (e.g., 0.1, 0.5, 1.0, 5.0 mM) to the baseline solution.
- Saltiness Enhancement: Prepare a baseline salt solution (e.g., 0.5% NaCl in deionized water). Prepare test samples by adding varying concentrations of γ -Glu-Leu (e.g., 0.1, 0.5, 1.0, 5.0 mM) to the baseline solution. A control sample with a higher salt concentration (e.g., 0.7% NaCl) can be used as a reference for enhanced saltiness.
- Evaluation Procedure:
 - Present samples to panelists in a randomized and blind manner.
 - Instruct panelists to rinse their mouths with deionized water before and between each sample.
 - Ask panelists to rate the intensity of specific attributes (e.g., umami intensity, saltiness intensity, mouthfulness, thickness, long-lastingness) on a 9-point structured scale (1 = not perceptible, 9 = extremely intense).[7]
 - A visual analog scale (VAS) from 0 to 100 mm can also be used for intensity ratings.[1][2]
- Data Analysis:
 - Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings between the baseline and the γ -Glu-Leu-containing samples.
 - Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations of γ -Glu-Leu produce a significant enhancement.





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